molecular formula C8H8ClF3N2 B8795673 (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine CAS No. 887595-86-0

(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine

Cat. No.: B8795673
CAS No.: 887595-86-0
M. Wt: 224.61 g/mol
InChI Key: QYZCPOGLBTUVLP-UHFFFAOYSA-N
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Description

(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a phenyl ring substituted with a chloro group and a trifluoromethyl group, which contribute to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include azides, amines, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactive functional groups allow it to form covalent bonds with target molecules, thereby modulating their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit or activate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)phenylhydrazine
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine is unique due to its combination of chloro and trifluoromethyl substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

887595-86-0

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]methylhydrazine

InChI

InChI=1S/C8H8ClF3N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2

InChI Key

QYZCPOGLBTUVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNN)C(F)(F)F)Cl

Origin of Product

United States

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